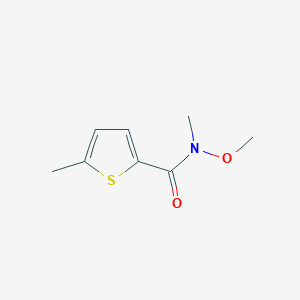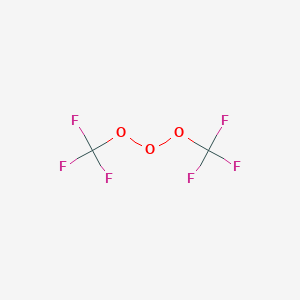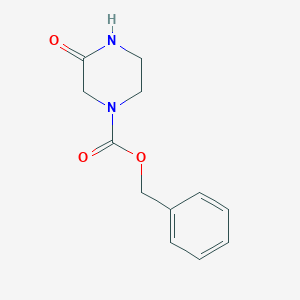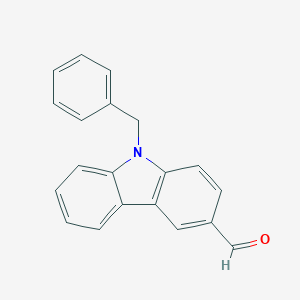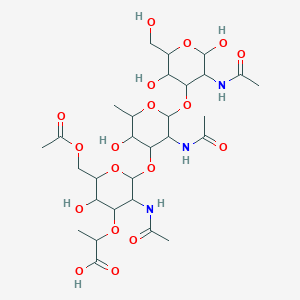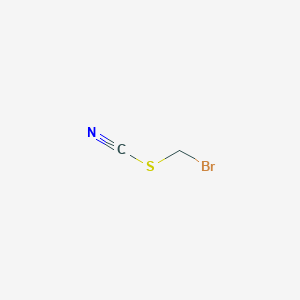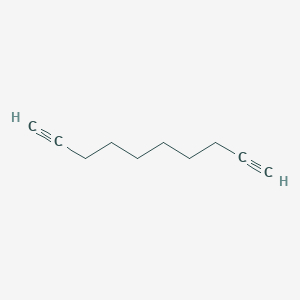
1,9-Decadiyne
Vue d'ensemble
Description
1,9-Decadiyne is an alkadiyne and a terminal acetylenic compound . It has a molecular formula of C10H14 .
Synthesis Analysis
The use of 1,9-decadiyne as a nucleophile led only to the monoalkynylation product, a selectivity that would be difficult to achieve with a catalytic in situ metalation process. 1,9-decadiyne reacts with iodobenzene (excess) to afford the bis-Sonogashira coupling product in excellent yield. 1,9-Decadiyne was dihydrated and gave 2,9-decanedione in 92% yield .Molecular Structure Analysis
The molecular weight of 1,9-Decadiyne is 134.22 g/mol . The InChI representation isInChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-10H2 and the canonical SMILES representation is C#CCCCCCCC#C . Chemical Reactions Analysis
1,9-decadiyne/ethylene copolymerization was conducted in the presence of varied amounts of 1,9-decadiyne. The polymerization was evaluated by the effect of 1,9-decadiyne additions on catalyst activity and PE molecular weight .Physical And Chemical Properties Analysis
1,9-Decadiyne has a density of 0.8±0.1 g/cm³, a boiling point of 183.7±23.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.2 mmHg at 25°C . It has a molar refractivity of 44.0±0.3 cm³ .Applications De Recherche Scientifique
1. Synthesis of Carbametacyclophane
Field : Organic Chemistry
Application : 1,9-Decadiyne is used in the one-step synthesis of carbametacyclophane .
Method : This involves the reaction of 1,9-decadiyne with diethyl acetylenedicarboxylate . The use of 1,9-decadiyne as a nucleophile leads only to the monoalkynylation product .
Results : This method achieves a selectivity that would be difficult to achieve with a catalytic in situ metalation process .
2. Sonogashira Coupling
Field : Organic Chemistry
Application : 1,9-Decadiyne is used in the Sonogashira coupling reaction .
Method : 1,9-Decadiyne reacts with iodobenzene (excess) to afford the bis-Sonogashira coupling product .
Results : The reaction yields the bis-Sonogashira coupling product in excellent yield .
3. Dihydration to 2,9-Decanedione
Field : Organic Chemistry
Application : 1,9-Decadiyne is used in the dihydration reaction to produce 2,9-decanedione .
Method : 1,9-Decadiyne is dihydrated .
Results : The reaction yields 2,9-decanedione in 92% yield .
4. ADMET Copolymerization
Field : Polymer Chemistry
Application : 1,9-Decadiyne undergoes ADMET copolymerization with divinyltetraethoxydisiloxane to yield siloxylene–vinylene–alkenylene copolymer .
Method : The copolymerization is carried out using Grubbs catalyst .
Results : The result is a new telechelic polyoctenamer .
6. ADMET Polymerization
Field : Polymer Chemistry
Application : 1,9-Decadiyne undergoes ADMET polymerization with divinyltetraethoxydisiloxane to yield siloxylene–vinylene–alkenylene copolymer .
Method : The copolymerization is carried out using Grubbs catalyst .
Results : The result is a new telechelic polyoctenamer .
8. ADMET Polymerization
Field : Polymer Chemistry
Application : 1,9-Decadiyne undergoes ADMET polymerization with divinyltetraethoxydisiloxane to yield siloxylene–vinylene–alkenylene copolymer .
Method : The copolymerization is carried out using Grubbs catalyst .
Safety And Hazards
1,9-Decadiyne is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Propriétés
IUPAC Name |
deca-1,9-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVDYAGPHFWNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061913 | |
| Record name | 1,9-Decadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Decadiyne | |
CAS RN |
1720-38-3 | |
| Record name | 1,9-Decadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1720-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,9-Decadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001720383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9-Decadiyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,9-Decadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deca-1,9-diyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-DECADIYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6VZJ7LN6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




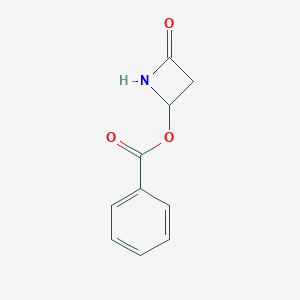
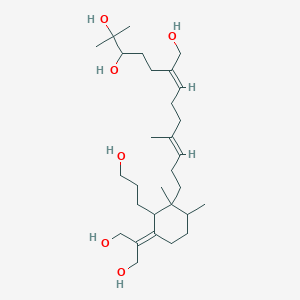
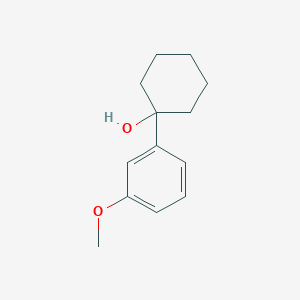

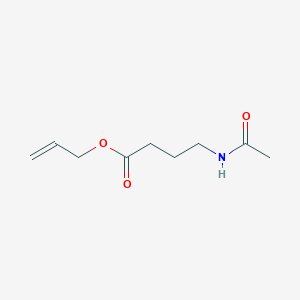
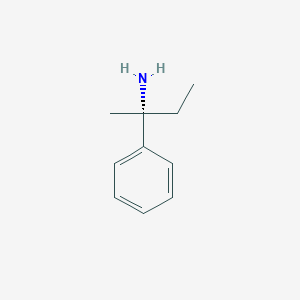
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)
